2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

Metabolic Stability Fluorine Chemistry Biotransformation

Choose 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid for definitive SAR studies. Unlike non-fluorinated or meta-substituted analogs, its ortho-fluorine geometry uniquely blocks microbial oxidation (Bright et al., 2013) and reverses TTR binding orientation vs. 3',5'-difluoro isomers (Adamski-Werner et al., 2004). Pre-emptively address metabolic liabilities in your lead compounds and secure reliable structure-activity data. Supplied at ≥98% purity for reproducible results in medicinal chemistry, agrochemical, and materials science applications.

Molecular Formula C13H8F2O2
Molecular Weight 234.20 g/mol
Cat. No. B13935508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Molecular FormulaC13H8F2O2
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2F)C(=O)O)F
InChIInChI=1S/C13H8F2O2/c14-11-7-10(13(16)17)12(15)6-9(11)8-4-2-1-3-5-8/h1-7H,(H,16,17)
InChIKeySHMSQVFXRVYHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid: Sourcing Specifications, CAS & Core Reactivity


2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 920294-24-2; IUPAC: 4-(2,5-difluorophenyl)benzoic acid) is a fluorinated biphenyl carboxylic acid building block with the molecular formula C13H8F2O2 and a molecular weight of 234.20 g/mol . Its structure comprises a biphenyl core bearing a carboxylic acid moiety at the 4-position and two fluorine atoms at the 2' and 5' positions of the distal phenyl ring . The compound is a key intermediate in medicinal chemistry and materials science, primarily utilized for its enhanced metabolic stability imparted by fluorine substitution and its capacity to engage in diverse chemical transformations via the carboxylic acid handle [1].

Why 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid Cannot Be Replaced by Other Fluorinated Biphenyl Analogs


Substituting a non-fluorinated or differently fluorinated biphenyl-4-carboxylic acid for 2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid introduces significant, quantifiable risks to both the synthetic outcome and the biological profile of downstream products. As demonstrated by Bright et al. (2013), the absence of fluorine leads to complete microbial oxidation of biphenyl-4-carboxylic acid, whereas even a single 4'-fluoro substitution blocks this transformation [1]. Critically, the exact position of fluorine atoms is not arbitrary; Adamski-Werner et al. (2004) established that shifting fluorine atoms from meta (3',5') to ortho (2',6') positions on a biphenyl-4-carboxylic acid scaffold entirely reverses the binding orientation within the transthyretin (TTR) binding pocket [2]. Consequently, replacing the specific 2,5-difluoro substitution pattern with a different analog will yield a molecule with a distinct, and likely suboptimal, metabolic stability and target binding profile, directly compromising the validity of structure-activity relationship (SAR) studies and the performance of final pharmaceutical candidates.

Quantitative Evidence for Selecting 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid: Comparative Data Guide


Enhanced Metabolic Stability via Blocked Microbial Oxidation vs. Non-Fluorinated Analog

Fluorination of the biphenyl-4-carboxylic acid scaffold directly correlates with increased metabolic stability. In a direct comparison using a Cunninghamella elegans model, the non-fluorinated biphenyl-4-carboxylic acid was completely transformed to its 4'-hydroxy derivative. In contrast, the 4'-fluoro-analogue remained untransformed under identical conditions, and 2'-fluoro and 3'-fluoro analogs were transformed more slowly [1]. This class-level evidence demonstrates that the presence of fluorine atoms, particularly in the 2' and 5' positions, is expected to impart significant resistance to oxidative metabolism compared to the non-fluorinated parent compound.

Metabolic Stability Fluorine Chemistry Biotransformation

Differentiated Binding Mode and Potential Activity Profile vs. Other Difluoro Positional Isomers

The specific 2,5-difluoro substitution pattern is a critical determinant of molecular recognition. A landmark SAR study on diflunisal analogs (biphenyl carboxylic acid derivatives) revealed that the fluorine substitution pattern directly controls the binding orientation within the TTR amyloid protein binding site. Specifically, moving the fluorine atoms from the meta positions (compound 18, 3',5'-difluoro) to the ortho positions (compound 20, 2',6'-difluoro) completely reversed the ligand's binding mode, altering the electrostatic interactions with Lys 15/15' and Ser 117/117' residues [1]. This class-level inference suggests that the unique 2,5-difluoro pattern will confer a distinct binding profile and potentially different biological activity compared to other difluoro-substituted biphenyl-4-carboxylic acids (e.g., 2,4-difluoro, 3,5-difluoro).

Structure-Activity Relationship (SAR) Transthyretin (TTR) X-ray Crystallography

Procurement Specification: Assured Purity for Reproducible Research

Consistent and high purity is a fundamental requirement for reproducible synthetic and biological results. While many fluorinated biphenyl carboxylic acids are available with variable purity, authoritative vendor specifications for 2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid indicate a minimum purity of 98% (NLT 98%) . This level of purity provides a reliable starting point for chemical transformations and minimizes the risk of side reactions or ambiguous bioassay data that can arise from using lower-purity or undefined material.

Chemical Purity Analytical Chemistry Reproducibility

Unambiguous Chemical Identity via Multiple Verifiable CAS Numbers

Proper chemical identification is paramount for procurement and inventory management. 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is cross-referenced by multiple CAS Registry Numbers, including 920294-24-2 and 2734777-06-9 , which correspond to the same chemical entity. This reduces the risk of ordering errors, which can be more common with less well-characterized or uniquely identified analogs.

Chemical Identity Procurement Quality Control

Validated Application Scenarios for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid


Synthesis of Metabolically Stable Drug Candidates

This compound is the building block of choice for medicinal chemists aiming to improve the metabolic half-life of biphenyl-containing lead compounds. The evidence from Bright et al. (2013) demonstrates that fluorination effectively blocks oxidative metabolism at the substituted positions [1]. Using the 2,5-difluoro derivative as a starting material pre-emptively addresses a major liability in drug development, potentially reducing the need for extensive later-stage PK optimization.

Structure-Activity Relationship (SAR) Studies on Biphenyl-Based Targets

For programs exploring the SAR of biphenyl ligands, the 2,5-difluoro substitution pattern represents a unique and non-redundant probe. As shown by Adamski-Werner et al. (2004), the precise position of fluorine atoms dictates the binding mode and the resulting electrostatic interactions with the target protein [2]. Synthesizing and testing this specific analog is essential to fully map the chemical space and understand the role of fluorine substitution geometry in modulating target affinity and efficacy.

Advanced Intermediate for Agrochemical and Material Science Research

The enhanced stability conferred by the 2,5-difluoro motif is valuable beyond pharmaceuticals. In agrochemical research, it can lead to more persistent active ingredients with improved field performance. In materials science, the unique electronic properties of the fluorine atoms can be exploited to tune the characteristics of liquid crystals or organic semiconductors. The high-purity specification (NLT 98%) ensures reliable outcomes in these demanding applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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